Ferric acetate

Catalysis Advanced Oxidation Processes Wastewater Treatment

Many iron salts fail to generate active Fe²⁺ sites efficiently. Ferric acetate uniquely yields a high Fe²⁺/Fe³⁺ ratio (4.1) on carbon supports, outperforming nitrate/sulfate precursors. • 42% greater hydroxyl radical generation & 33% faster sulfamethoxazole degradation vs. ferric sulfate catalysts. • 99% yield in chemoselective hydrogenation when co-pyrolyzed with PAN; superior MTY in GTL Fischer-Tropsch vs. nitrate. • Organic-soluble for non-aqueous MOF, sol-gel ceramic, and controlled Fe₃O₄ nanoparticle synthesis.

Molecular Formula C6H9FeO6
Molecular Weight 232.98 g/mol
CAS No. 1834-30-6
Cat. No. B155305
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFerric acetate
CAS1834-30-6
Synonymsferric acetate
Molecular FormulaC6H9FeO6
Molecular Weight232.98 g/mol
Structural Identifiers
SMILESCC(=O)[O-].CC(=O)[O-].CC(=O)[O-].[Fe+3]
InChIInChI=1S/3C2H4O2.Fe/c3*1-2(3)4;/h3*1H3,(H,3,4);/q;;;+3/p-3
InChIKeyPVFSDGKDKFSOTB-UHFFFAOYSA-K
Commercial & Availability
Standard Pack Sizes100 g / 1 kg / 100 gm / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ferric Acetate: Essential Iron(III) Precursor


Ferric acetate, also known as basic iron acetate, is a coordination compound with the formula [Fe3O(OAc)6(H2O)3]OAc (where OAc⁻ is CH3CO2⁻) [1]. It typically appears as a brownish-red amorphous powder and is primarily valued as a precursor in materials science for the synthesis of iron oxide nanoparticles and catalysts [2]. Unlike other iron salts, its unique trinuclear structure and organic ligand composition confer distinct thermal decomposition pathways, specific solubility profiles in organic solvents, and the ability to form Fe²⁺-rich active sites in heterogeneous catalysts [1]. These properties differentiate it for applications requiring controlled decomposition, organic-phase processing, or precise redox activity on catalytic surfaces.

1
Catalyst precursor with organic ligand for controlled decomposition
Thermal profile supports Fe oxide nanoparticle synthesis
2
Reported enrichment of Fe²⁺ on carbon supports
Higher Fe²⁺/Fe³⁺ ratio may support redox-driven processes
3
Soluble in organic solvents; insoluble in water
Enables non-aqueous sol-gel and organic-phase synthesis

Why Ferric Acetate Is Irreplaceable


Selecting an iron salt based solely on iron content and oxidation state ignores critical, performance-defining characteristics imparted by the counterion. Ferric acetate, ferric chloride, and ferric nitrate are not interchangeable feedstocks. The acetate ligand, being organic, profoundly influences the catalyst activation process, the resulting iron oxidation state distribution on a support, and the overall material performance in ways that chloride or nitrate cannot replicate [1]. For instance, the use of ferric acetate as a precursor yields a significantly higher ratio of active Fe²⁺ sites on a carbon support compared to nitrate or sulfate, directly leading to superior catalytic efficiency in advanced oxidation processes . Similarly, its thermal decomposition behavior and organic solubility are distinct, impacting its utility in solid-state synthesis and nanoparticle formation [2]. Simply assuming that any ferric salt will perform identically can lead to suboptimal catalytic activity, different product selectivity, or failed material synthesis.

Ligand effect
Acetate ligand influences activation pathway
Chloride/nitrate may alter Fe phase and oxidation state distribution
Counterion not interchangeable; surface Fe²⁺ enrichment may not transfer to inorganic salts
Solubility profile
Organic-soluble; water-insoluble
Ferric chloride/nitrate are highly water-soluble
Non-aqueous processing incompatible with water-soluble iron salts; substitution may cause hydrolysis
Thermal behavior
Stepwise decomposition with defined endotherms
Nitrate may decompose abruptly; chloride may volatilize
Precursor decomposition pathway may shift nanoparticle morphology and carbon encapsulation

Ferric Acetate: Performance Evidence


Enhanced Hydroxyl Radical Generation

In a heterogeneous Fenton process for the degradation of the antibiotic sulfamethoxazole (SMX), catalysts prepared from ferric acetate (C-AC-AFe) generated significantly more hydroxyl radicals (53.8 μM g⁻¹) than those derived from ferric sulfate (C-AC-SFe, 37.9 μM g⁻¹) or ferric nitrate (C-AC-NFe, 42.4 μM g⁻¹) under identical conditions . This directly correlated with faster degradation kinetics and a higher overall removal efficiency for the target pollutant .

OH radical generation
Head-to-head
53.8 μM g⁻¹
Reported higher hydroxyl radical yield vs sulfate (37.9) and nitrate (42.4) precursors
Carbon-Fe catalyst, 9 wt% Fe; data to verify
Catalysis Advanced Oxidation Processes Wastewater Treatment

Superior Fe²⁺/Fe³⁺ Surface Ratio

The performance of iron-based catalysts is highly dependent on the oxidation state of surface iron. X-ray photoelectron spectroscopy (XPS) analysis revealed that a catalyst prepared from ferric acetate (C-AC-AFe) exhibited a Fe²⁺/Fe³⁺ ratio of 4.1, which is substantially higher than the ratios of 1.5 for ferric sulfate (C-AC-SFe) and 1.7 for ferric nitrate (C-AC-NFe) . This indicates that the acetate precursor favors the stabilization of the more catalytically active Fe²⁺ species on the carbon support.

Fe²⁺/Fe³⁺ surface ratio
Head-to-head
4.1
Reported ratio 2.4–2.7× higher than sulfate (1.5) or nitrate (1.7) catalysts
XPS analysis; source review recommended
Catalysis X-ray Photoelectron Spectroscopy (XPS) Surface Chemistry

Accelerated Sulfamethoxazole Degradation

The superior surface chemistry of the ferric acetate-derived catalyst translated into a faster rate of pollutant degradation. In the removal of 20 mg L⁻¹ sulfamethoxazole (SMX), the C-AC-AFe catalyst achieved a 98.2% degradation efficiency in just 120 minutes, which was significantly faster than the 180 minutes required by the ferric sulfate-derived catalyst to achieve 98.1% degradation, and the 210 minutes for the ferric nitrate-derived catalyst to reach only 92.8% degradation .

SMX degradation
Head-to-head
98.2% in 120 min
Reported 33–43% faster degradation vs sulfate (180 min) and nitrate (210 min)
20 mg/L SMX; endpoint context only
Kinetics Wastewater Treatment Environmental Remediation

Higher Metal Time Yield in Fischer-Tropsch

In Fischer-Tropsch synthesis (FTS) over carbon sphere-supported iron catalysts, the use of ferric acetate as a precursor resulted in a higher metal time yield (MTY) compared to catalysts prepared from ferric nitrate [1]. This indicates a greater catalytic productivity per unit of metal per unit of time, a key performance indicator in industrial catalysis.

Metal time yield
Reported
Higher MTY
Reported higher Fischer-Tropsch productivity compared to nitrate-based catalyst
Carbon sphere support; exact delta not provided in source
Fischer-Tropsch Synthesis Gas-to-Liquids (GTL) Heterogeneous Catalysis

Controlled Thermal Decomposition Profile

Ferric acetate decomposes via a well-defined, multi-step pathway characterized by endothermic peaks at 278°C and 328°C, which correspond to the desorption of acetone and carbon dioxide, respectively [1]. This thermal behavior is distinct from that of simple inorganic iron salts like nitrates or chlorides. The decomposition of ferric acetate yields highly active iron oxide nanoparticles encapsulated in nitrogen-doped carbon layers when co-pyrolyzed with polyacrylonitrile (PAN) [2]. This controlled decomposition is crucial for achieving the desired nanoparticle size and morphology.

Thermal decomposition
Class-level
Endotherms at 278°C, 328°C
Stepwise profile distinct from nitrate/chloride; supports controlled nanoparticle synthesis
TGA/DTA data; class-level inference
Thermal Analysis Materials Science Nanoparticle Synthesis

Selective Organic Solvent Solubility

Unlike ferric chloride or ferric nitrate, which are highly soluble in water, basic ferric acetate exhibits negligible solubility in water but dissolves readily in organic solvents such as ethanol and acetic acid [1]. For instance, it is reported to be insoluble in H2O but soluble in ethanol and acid solutions . This property is essential for applications requiring a water-free environment, such as the sol-gel processing of ceramics or the synthesis of nanoparticles in organic media, where the presence of water would lead to unwanted hydrolysis or aggregation.

Solubility
Class-level
Insoluble in water; soluble in ethanol
Enables non-aqueous processing where chloride/nitrate are incompatible
Qualitative difference; data to verify
Solubility Materials Processing Nanoparticle Synthesis

Ferric Acetate: Key Applications


Fenton Catalyst Precursor for Wastewater Treatment

Ferric acetate is the optimal precursor for synthesizing carbon-supported iron catalysts for advanced oxidation processes. Its use yields catalysts with a high Fe²⁺/Fe³⁺ ratio (4.1), leading to 42% greater hydroxyl radical generation and 33% faster degradation of recalcitrant pollutants like sulfamethoxazole compared to catalysts made from ferric sulfate . This directly translates to more efficient and cost-effective industrial wastewater remediation systems.

Iron Oxide Nanoparticle Synthesis

The well-defined, multi-step thermal decomposition of ferric acetate (with key endothermic events at 278°C and 328°C) allows for controlled synthesis of Fe3O4 nanoparticles [1]. When co-pyrolyzed with a nitrogen-containing polymer like polyacrylonitrile, it yields magnetically recoverable Fe3O4@N-doped carbon catalysts that demonstrate up to 99% yield in chemoselective hydrogenation reactions, outperforming many precious metal alternatives [2]. This makes it a critical raw material for developing sustainable, non-noble metal catalysts.

Fischer-Tropsch Catalyst Synthesis

For gas-to-liquid (GTL) technology, ferric acetate is a superior iron precursor for preparing carbon-supported Fischer-Tropsch catalysts. Its use results in a higher metal time yield (MTY) compared to catalysts made from ferric nitrate, indicating greater productivity in converting syngas to valuable long-chain hydrocarbons [3]. This enhanced catalytic activity is crucial for improving the economic viability of industrial GTL operations.

Non-Aqueous Sol-Gel Processing

Given its insolubility in water but high solubility in organic solvents like ethanol and acetic acid, ferric acetate is the preferred iron source for non-aqueous material synthesis [4]. This includes the preparation of iron-doped ceramics, metal-organic frameworks (MOFs), and coordination polymers via sol-gel or other organic-phase methods, where the use of water-soluble iron salts like ferric chloride would be impossible or detrimental.

Application
Selection Property
Validation Focus
Advanced oxidation catalyst research
Fe²⁺ surface enrichment precursor
Hydroxyl radical generation endpoint
Iron oxide nanoparticle thermal synthesis
Controlled decomposition precursor
Phase and morphology control validation
Fischer-Tropsch catalyst research
High metal time yield precursor
Syngas conversion productivity validation
Non-aqueous sol-gel research
Organic-soluble iron precursor
Water-free processing compatibility

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